4-(4-(Difluoromethyl)piperidin-1-yl)aniline is a chemical compound with the molecular formula . This compound features a piperidine ring substituted with a difluoromethyl group and an aniline moiety, making it a significant structure in medicinal chemistry. Its unique properties stem from the presence of fluorine, which often enhances biological activity and lipophilicity, making it a valuable candidate in drug design and development.
4-(4-(Difluoromethyl)piperidin-1-yl)aniline belongs to the class of piperidine derivatives, which are widely recognized for their role in pharmaceutical applications. These compounds are often involved in the design of drugs targeting various biological pathways due to their ability to interact with numerous receptors and enzymes.
The synthesis of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline typically involves multi-step organic reactions that may include the following:
Technical details regarding specific reaction conditions, catalysts, and yields are essential for optimizing these synthetic routes.
The molecular structure of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline consists of:
The InChI representation for this compound is:
The InChI Key is:
These identifiers facilitate the search and retrieval of chemical information across databases .
4-(4-(Difluoromethyl)piperidin-1-yl)aniline can participate in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and selectivity .
The mechanism of action of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline primarily involves its interaction with biological macromolecules. For instance:
Biochemical assays demonstrate that this compound may influence cellular signaling pathways and gene expression through its binding interactions with proteins involved in these processes .
Key physical properties include:
Chemical characteristics include:
These properties are critical for understanding the compound's behavior in biological systems and its potential as a drug candidate.
4-(4-(Difluoromethyl)piperidin-1-yl)aniline has several applications in scientific research:
Traditional synthesis of the difluoromethylpiperidine moiety relied heavily on ozone-depleting reagents like chlorodifluoromethane (ClCF₂H). This method involved nucleophilic substitution where piperidin-4-one derivatives reacted with ClCF₂H under strong bases (e.g., NaH), yielding 4-(difluoromethyl)piperidine intermediates. However, limitations included:
Novel approaches leverage sustainable reagents such as:
Table 1: Difluoromethylation Strategy Comparison
Method | Reagent | Yield Range | Temperature | Key Advantage |
---|---|---|---|---|
Traditional | ClCF₂H | 40–55% | -78°C to 0°C | Low cost |
Radical-mediated | Zn(SO₂CF₂H)₂ | 70–85% | 20–25°C | Functional group tolerance |
Metal-catalyzed | [(bpy)Cu(CF₂H)] | 75–90% | 60–80°C | High regioselectivity |
Electrophilic activation | S-(CF₂H)S⁺R₂ | 65–82% | 0–40°C | Late-stage functionalization |
Transition-metal catalysis has revolutionized C–CF₂H bond formation in piperidine-aniline systems. Palladium-catalyzed cross-coupling between 4-trifluoroboratomethylpiperidine and aryl bromides enables modular assembly:
Copper-mediated pathways excel in heterocyclic compatibility:
Photoredox catalysis using Ru(bpy)₃Cl₂ facilitates:
Regiocontrol in aniline ring functionalization is achieved through:
Notable techniques include:1. Directed ortho-lithiation (DoLi):- Conditions: s-BuLi (−78°C), TMEDA in THF- Electrophile quenching: ClCF₂H or CF₂Br₂- Regioselectivity: >95:5 ortho:meta ratio for 4-(piperidin-1-yl)aniline [5]2. Buchwald-Hartwig amination:- Catalyst: Pd₂(dba)₃/BINAP- Coupling: Between 4-bromoaniline and 4-(difluoromethyl)piperidine- Yield: 89% with 0.5% residual halide
Table 2: Regioselective Functionalization Outcomes
Method | Substrate | Position | Yield | Byproduct Formation |
---|---|---|---|---|
Directed ortho-lithiation | 4-(Piperidin-1-yl)aniline | ortho-CF₂H | 78% | <2% meta-isomer |
Pd-catalyzed amination | 4-Br-aniline + N-H piperidine | C-N bond | 89% | 5% diarylamine |
Electrophilic bromination | Acetyl-protected aniline | para-Br | 85% | 8% dibromination |
Key bond-forming steps utilize reductive amination between 4-oxopiperidine-1-carboxylates and anilines:
Hydrogenation protocols for nitro intermediates:
Scale-up hurdles include:
Yield optimization strategies:
Table 3: Scalability Solutions and Outcomes
Challenge | Solution | Scale Achieved | Purity/Yield Impact |
---|---|---|---|
Exothermic difluoromethylation | Flow reactor with T-junction | 5 kg/batch | Yield ↑ 22%; Purity 99.2% |
Amine oxidation | Ascorbic acid stabilization | 100 kg storage | Purity retention >98% (6 months) |
Halide residue removal | Supercritical CO₂ extraction | 10 kg | Halides <10 ppm |
Enantiomeric purity | Chiral resolving agent L-DBTA | 500 g | ee >99% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8